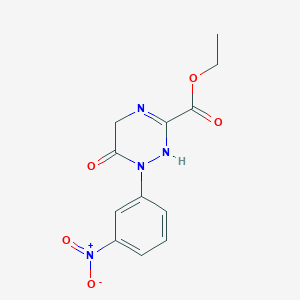
N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine
Descripción general
Descripción
N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine (BETD) is a diamine compound that has been used in a variety of scientific research applications. It is a colorless liquid with a faint odor and low volatility. BETD has been found to have numerous biochemical and physiological effects, and has been used as a starting material for various synthetic pathways.
Aplicaciones Científicas De Investigación
Neuroleptic Activity of Benzamides
- Benzamides of N,N-disubstituted ethylenediamines, including variants similar to N
1-Benzyl-N1-ethyl-4-(trifluoromethyl)-1,2-benzenediamine, have been synthesized and evaluated for potential neuroleptic (antipsychotic) activities. The introduction of a benzyl group on the terminal nitrogen enhanced the activity of these compounds (Iwanami et al., 1981).
Host Molecules for Inclusion Compounds
- Certain derivatives, including 1,3-benzenediamine and 1,3,5-triazine compounds, have been synthesized as host molecules for channel inclusion compounds. These host molecules can form structures that allow for the encapsulation of various guest molecules (Fridman Moshe Kapon et al., 2006).
Electrode Surface Derivatization
- Derivatives of N,N,N',N'-tetraalkyl-1,4-benzenediamine have been used for the chemical derivatization of electrode surfaces. This application is significant in the development of electroactive materials for various analytical and sensing applications (Buchanan et al., 1983).
Molecular and Electronic Structure Studies
- Studies on iron(II/III) complexes containing o-diiminobenzosemiquinonate ligands derived from N-phenyl-1,2-benzenediamine have contributed to the understanding of molecular and electronic structures in coordination chemistry (Chłopek et al., 2005).
Synthesis of Schiff Base Ligands
- Schiff base compounds like N,N'-bis(trifluoromethylbenzylidene)ethylenediamine have been synthesized and characterized, offering insights into their structural and spectroscopic properties. These findings are valuable for various applications in coordination chemistry and materials science (Habibi et al., 2006).
Propiedades
IUPAC Name |
1-N-benzyl-1-N-ethyl-4-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2/c1-2-21(11-12-6-4-3-5-7-12)15-9-8-13(10-14(15)20)16(17,18)19/h3-10H,2,11,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGHJAIFDHVKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[(4-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1414870.png)
![2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1414871.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1414872.png)

![3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1414875.png)
